molecular formula C10H7NO2 B093325 7-Quinolinecarboxylic acid CAS No. 1078-30-4

7-Quinolinecarboxylic acid

Cat. No. B093325
CAS RN: 1078-30-4
M. Wt: 173.17 g/mol
InChI Key: WXXVQWSDMOAHHV-UHFFFAOYSA-N
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Description

7-Quinolinecarboxylic acid and its derivatives are a class of compounds that have been extensively studied due to their broad-spectrum antibacterial properties. These compounds are known to inhibit key enzymes in bacterial DNA replication, such as DNA gyrase, making them potent antibacterial agents .

Synthesis Analysis

The synthesis of various 7-quinolinecarboxylic acid derivatives has been achieved through different methods. For instance, a series of 7-(3-amino- or 3-aminomethyl-1-pyrrolidinyl)-quinolinecarboxylic acids were synthesized and displayed significant antibacterial activity, especially against Gram-positive organisms . Another approach involved the PPA-catalyzed thermal lactamization of 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid to yield substituted hexahydro [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid . Additionally, the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives was reported using both conventional and microwave-irradiated methods, with the latter providing higher yields and shorter reaction times .

Molecular Structure Analysis

The molecular structures of the synthesized 7-quinolinecarboxylic acid derivatives were confirmed using various analytical techniques such as IR, MS, and NMR spectroscopy. The relative stereochemistry of key compounds was determined by single-crystal X-ray structural analysis, which is crucial for understanding the relationship between structure and activity .

Chemical Reactions Analysis

The chemical reactivity of 7-quinolinecarboxylic acid derivatives is diverse, allowing for the introduction of various functional groups that can enhance biological activity. For example, the introduction of a trifluoromethyl group at the C-6 position of 7-imidazolyl-6-trifluoromethyl quinoxalinecarboxylic acids resulted in improved biological activity and physicochemical properties . The modification of the quinoline nucleus by introducing different substituents has been a common strategy to develop new compounds with enhanced antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-quinolinecarboxylic acid derivatives, such as water solubility and log P, are critical for their pharmacokinetic profiles. Studies have shown that the absolute stereochemistry at the 2-position of the pyrrolidine ring is critical for maintaining antibacterial activity. The physicochemical properties associated with structural modifications have been thoroughly investigated to improve solubility and pharmacokinetic properties . Additionally, the introduction of specific substituents has been found to influence the inhibitory activity against the glutamate vesicular transport system, indicating the potential for diverse biological applications .

Scientific Research Applications

  • Anticancer Activity : Derivatives of 7-Quinolinecarboxylic acid, specifically amino and fluoro-substituted quinoline-4-carboxylic acid derivatives, have been synthesized and tested for cytotoxic activity against various carcinoma cell lines. These compounds have shown significant anticancer activity and are considered as promising leads for the future design of potent inhibitors for use in cancer therapy (Bhatt, Agrawal, & Patel, 2015).

  • Photophysical Properties : Studies have explored the excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores, which include 7-Hydroxyquinoline-6-carboxylic acid derivatives. These compounds show significant dual emissions and Stokes’ shift emission patterns, with potential applications in the development of fluorescent materials (Padalkar & Sekar, 2014).

  • Antibacterial Activity : A variety of 3-quinolinecarboxylic acid derivatives have been synthesized and evaluated for their antibacterial activity. These compounds have shown efficacy against a range of bacterial strains, indicating potential applications in the development of new antibacterial agents (Krishnan & Lang, 1988).

  • Golgi-Localized Probes : 7-Aminoquinolines have been synthesized with high selectivity and efficiency. These compounds, when containing both amino and trifluoromethyl groups, exhibit strong intramolecular charge-transfer fluorescence. This property has been utilized to develop probes that specifically target the Golgi apparatus in various cell lines, which can be useful in bioimaging applications (Chen et al., 2019).

  • Photodegradation Studies : The photodegradation of certain quinolinecarboxylic herbicides, such as 7-chloro-3-methylquinoline-8-carboxylic acid, has been studied in aqueous solutions under different irradiation conditions. These studies are crucial for understanding the environmental impact and degradation behavior of such herbicides (Pinna & Pusino, 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

A recent study presents the facile synthesis of quinolinecarboxylic acid-linked COF (QCA–COF) via the Doebner multicomponent reaction . This compound possesses multifunction, high specific surface area, robust physicochemical stability, and excellent crystallinity . It demonstrates excellent adsorption capacity for water-soluble organic pollutants , indicating potential future applications in environmental remediation.

properties

IUPAC Name

quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXVQWSDMOAHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344784
Record name 7-Quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Quinolinecarboxylic acid

CAS RN

1078-30-4
Record name 7-Quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (5.42 g, 141 mmol, 3 equiv.) in water (50 ml) was added to a solution of quinoline-7-carboxylic acid methyl ester (8.8 g, 47 mmol) in tetrahydrofuran (200 ml) and the solution was stirred at room temperature for 16 hours. The tetrahydrofuran was evaporated under reduced pressure and the solution adjusted to pH 7 with 1N HCl (aq) (141 ml), forming a white precipitate. The precipitate was filtered and washed with water and heptane. The solid was dried in a vacuum oven at 50° C. to give quinoline-7-carboxylic acid, 8.4 g (100% yield) as a white solid. LC @215 nm; Rt 0.66: 100%, m/z (ES+): 174 (M+H+.); δH (400 MHz; d6-DMSO) 9.02 (1H, dd), 8.58 (1H, s), 8.48 (1H, d), 8.09 (2H, m), 7.66 (1H, dd).
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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